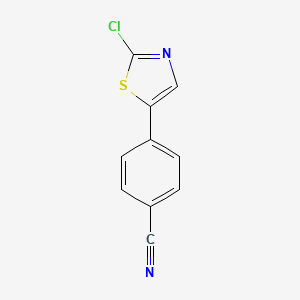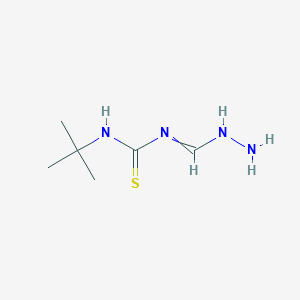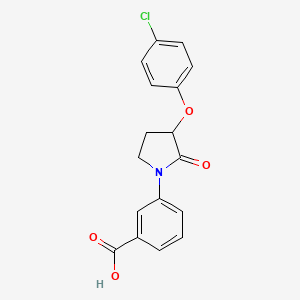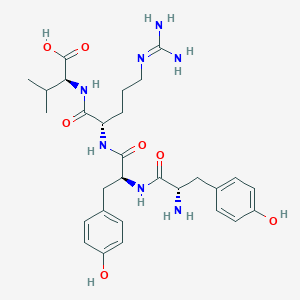
(Hepta-1,4-diyn-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Hepta-1,4-diyn-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a hepta-1,4-diynyl group. This compound is of interest due to its unique structure, which includes a conjugated system of triple bonds, making it a subject of study in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,4-diyn-1-yl)benzene typically involves the coupling of a benzene derivative with a hepta-1,4-diynyl precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to facilitate the formation of the carbon-carbon triple bond. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Co-catalyst: Copper(I) iodide
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to 80°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
(Hepta-1,4-diyn-1-yl)benzene: undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the triple bonds can yield alkenes or alkanes, typically using catalysts such as palladium on carbon or Lindlar’s catalyst.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in organic solvents.
Reduction: Hydrogen gas with palladium on carbon or Lindlar’s catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(Hepta-1,4-diyn-1-yl)benzene: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Studied for its potential in creating conductive polymers and nanomaterials due to its conjugated triple bond system.
Biology and Medicine: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
作用机制
The mechanism by which (Hepta-1,4-diyn-1-yl)benzene exerts its effects is largely dependent on its chemical reactivity. The conjugated triple bond system allows for interactions with various molecular targets, facilitating reactions such as addition or substitution. The benzene ring can participate in π-π stacking interactions, influencing the compound’s behavior in complex molecular environments.
相似化合物的比较
(Hepta-1,4-diyn-1-yl)benzene: can be compared with other compounds containing conjugated triple bonds or benzene derivatives:
Phenylacetylene: Similar in having a benzene ring and a triple bond, but with a simpler structure.
Diphenylacetylene: Contains two benzene rings connected by a triple bond, offering different reactivity and applications.
1,4-Diethynylbenzene: Similar in having two triple bonds, but with different substitution patterns.
The uniqueness of This compound lies in its extended conjugated system, which provides distinct electronic properties and reactivity compared to simpler analogs.
属性
CAS 编号 |
888948-84-3 |
|---|---|
分子式 |
C13H12 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
hepta-1,4-diynylbenzene |
InChI |
InChI=1S/C13H12/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2,5H2,1H3 |
InChI 键 |
PLHJJXHHOOAKQB-UHFFFAOYSA-N |
规范 SMILES |
CCC#CCC#CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)

![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)


![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)


![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12605565.png)
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)

![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
